molecular formula C7H7NO5S B13790373 Benzoic acid, 4-(sulfoamino)- CAS No. 71195-74-9

Benzoic acid, 4-(sulfoamino)-

Katalognummer: B13790373
CAS-Nummer: 71195-74-9
Molekulargewicht: 217.20 g/mol
InChI-Schlüssel: HLIYJBPIVVVYRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(sulfoamino)- can be achieved through several methods. One common approach involves the sulfonation of benzoic acid followed by the introduction of an amino group. The reaction typically involves the use of sulfuric acid and ammonia under controlled conditions to ensure the correct placement of the sulfoamino group.

Industrial Production Methods

Industrial production of benzoic acid, 4-(sulfoamino)- often involves large-scale sulfonation processes. These processes utilize advanced equipment to maintain precise reaction conditions, such as temperature and pressure, to achieve high yields and purity. The use of catalysts and continuous flow reactors can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 4-(sulfoamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfoamino group to an amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 4-(sulfoamino)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of benzoic acid, 4-(sulfoamino)- involves its interaction with specific molecular targets. The sulfoamino group can form hydrogen bonds and electrostatic interactions with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoic acid: The parent compound, lacking the sulfoamino group.

    4-Aminobenzoic acid: Contains an amino group instead of a sulfoamino group.

    4-Sulfobenzoic acid: Contains a sulfonic acid group instead of a sulfoamino group.

Highlighting Uniqueness

Benzoic acid, 4-(sulfoamino)- is unique due to the presence of the sulfoamino group, which imparts distinct chemical properties and reactivity. This group allows for specific interactions with biological molecules, making it valuable in medicinal chemistry and biochemical research.

Eigenschaften

CAS-Nummer

71195-74-9

Molekularformel

C7H7NO5S

Molekulargewicht

217.20 g/mol

IUPAC-Name

4-(sulfoamino)benzoic acid

InChI

InChI=1S/C7H7NO5S/c9-7(10)5-1-3-6(4-2-5)8-14(11,12)13/h1-4,8H,(H,9,10)(H,11,12,13)

InChI-Schlüssel

HLIYJBPIVVVYRR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.